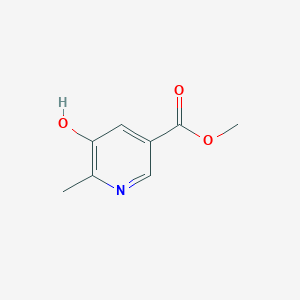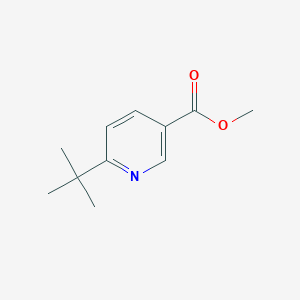
Methyl 6-tert-butylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-tert-butylpyridine-3-carboxylate is an organic compound with the molecular formula C12H17NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural features, which include a tert-butyl group at the 6th position and a methyl ester group at the 3rd position of the pyridine ring. These structural modifications impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-tert-butylpyridine-3-carboxylate typically involves the esterification of 6-tert-butylpyridine-3-carboxylic acid. This reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-tert-butylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Methyl 6-tert-butylpyridine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of Methyl 6-tert-butylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the tert-butyl and methyl ester groups can influence the compound’s binding affinity and specificity, leading to various biological effects .
Comparación Con Compuestos Similares
- Methyl 6-methylpyridine-3-carboxylate
- Methyl 2-amino-6-tert-butylpyridine-3-carboxylate
Comparison: Methyl 6-tert-butylpyridine-3-carboxylate is unique due to the presence of the tert-butyl group at the 6th position, which imparts steric hindrance and influences the compound’s reactivity and binding properties. In contrast, Methyl 6-methylpyridine-3-carboxylate lacks this steric bulk, leading to different chemical behavior. Methyl 2-amino-6-tert-butylpyridine-3-carboxylate, on the other hand, contains an amino group, which can participate in additional hydrogen bonding and electronic interactions .
Propiedades
Número CAS |
83063-10-9 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
methyl 6-tert-butylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-6-5-8(7-12-9)10(13)14-4/h5-7H,1-4H3 |
Clave InChI |
HHXVNSGAKDUMLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
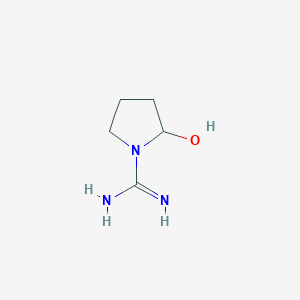
![3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769905.png)
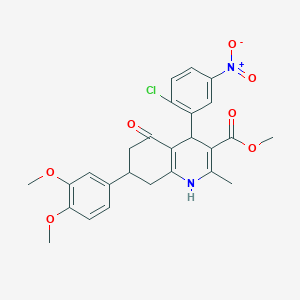
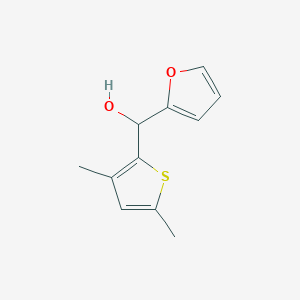
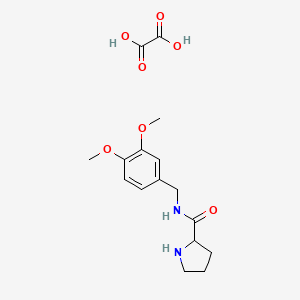
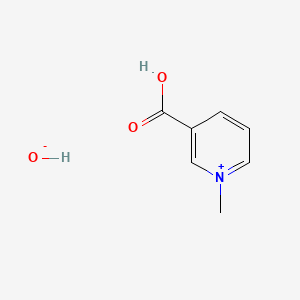



![3-Aminobenzo[d]isothiazol-5-ol](/img/structure/B11769955.png)
